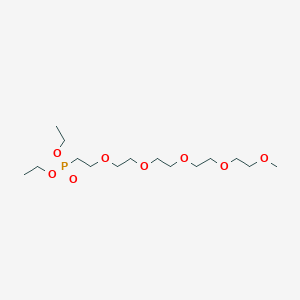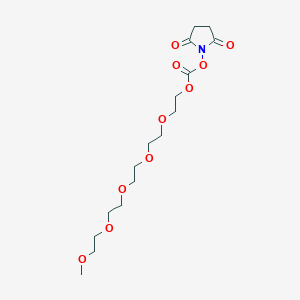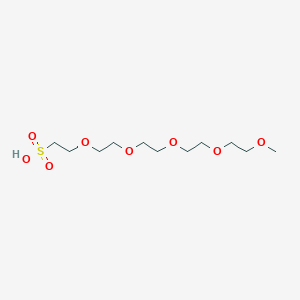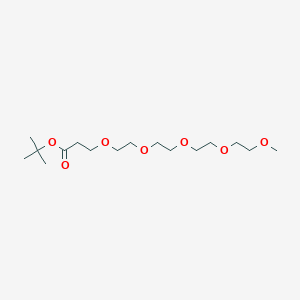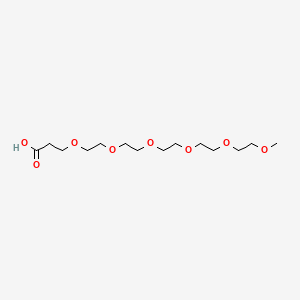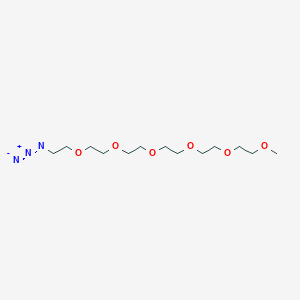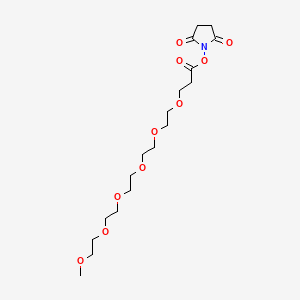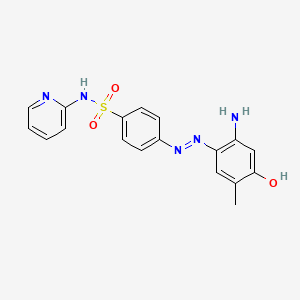
MS436
概要
説明
MS436は、ブロモドメインとエクストラターミナル(BET)タンパク質ファミリー、特にBRD4を標的とする選択的な低分子阻害剤です。 この化合物は、BRD4の最初のブロモドメインにナノモルレベルの親和性を示し、さまざまな生物学的コンテキストにおけるBRD4活性の阻害において大きな可能性を示しています .
科学的研究の応用
MS436は、以下を含む幅広い科学研究の応用分野を持っています。
化学: this compoundは、遺伝子発現とクロマチンリモデリングにおけるブロモドメインの役割を研究するためのツール化合物として使用されます。
生物学: この化合物は、炎症反応と細胞分化の調節を理解するための研究に使用されます。
医学: this compoundは、特にBRD4を標的とすることで癌細胞の増殖を阻害するという、癌研究における可能性を示しています。
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to other biologically active compounds . More research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.
作用機序
MS436は、BRD4の最初のブロモドメインに選択的に結合することで効果を発揮します。この結合は、BRD4とアセチル化ヒストンとの相互作用を阻害し、転写機構の標的遺伝子への動員を阻止します。 BRD4活性の阻害は、癌の進行と炎症に関与する、プロ炎症性サイトカインやその他の標的遺伝子の発現の減少につながります .
類似の化合物との比較
類似の化合物
JQ1: BRD4の別の強力な阻害剤で、類似の結合親和性を示します。
RVX-297: 異なる化学構造を持つ、BETブロモドメインの選択的な阻害剤です。
This compoundの独自性
This compoundは、BRD4の最初のブロモドメインに対する高い選択性と、水媒介相互作用を通じてBRD4活性を阻害する能力により、独特です。 この選択性と作用機序により、this compoundは、BRD4の生物学的機能の研究や、新しい治療薬の開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.
準備方法
合成経路と反応条件
MS436は、ジアゾベンゼン化合物を含む一連の化学反応によって合成されます。合成経路は通常、以下のステップを含みます。
ジアゾベンゼン中間体の形成: 最初のステップは、アニリン誘導体と亜硝酸との反応によるジアゾベンゼン中間体の形成を含みます。
カップリング反応: 次に、ジアゾベンゼン中間体を、制御された条件下でピリジン誘導体とカップリングさせて、最終生成物であるthis compoundを形成します。
工業的製造方法
This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 自動反応器と連続フローシステムの使用は、製造プロセスの効率を高めることができます .
化学反応の分析
反応の種類
MS436は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: この化合物は、還元反応も起こすことができ、還元された生成物の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、this compoundのさまざまな誘導体があり、それらの生物学的活性をさらに研究することができます .
類似化合物との比較
Similar Compounds
JQ1: Another potent inhibitor of BRD4 with similar binding affinity.
RVX-297: A selective inhibitor of BET bromodomains with a different chemical structure.
C646: A histone acetyltransferase inhibitor that also targets BRD4
Uniqueness of MS436
This compound is unique due to its high selectivity for the first bromodomain of BRD4 and its ability to inhibit BRD4 activity through water-mediated interactions. This selectivity and mechanism of action make this compound a valuable tool in studying the biological functions of BRD4 and in developing new therapeutic agents .
特性
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MS436?
A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []
Q2: How does this compound's binding to BRD4 affect its downstream functions?
A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []
Q3: Are there structural modifications that can influence this compound's activity and selectivity?
A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []
Q4: What are the potential applications of this compound in biological research?
A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []
Q5: Have any crystal structures been solved to elucidate this compound's binding mode?
A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







